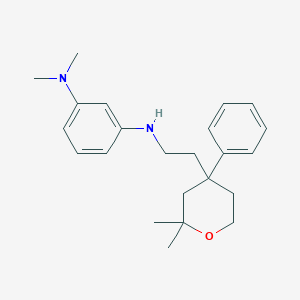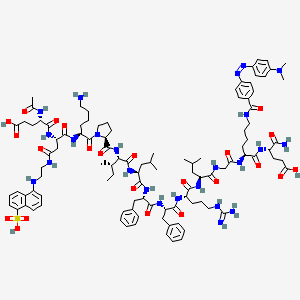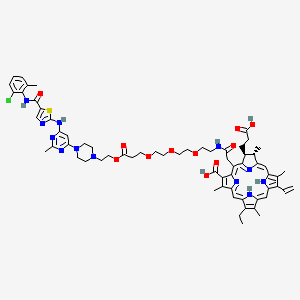![molecular formula C55H76ClN9O6S B12371434 (2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12371434.png)
(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in medicinal chemistry. This compound features a variety of functional groups, including amides, hydroxyl groups, and aromatic rings, which contribute to its diverse chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the core structure: The initial step involves the construction of the core pyrrolidine-2-carboxamide structure. This can be achieved through a series of condensation reactions, starting with the appropriate amine and carboxylic acid derivatives.
Introduction of the side chains: The next steps involve the introduction of the various side chains, including the 4-chlorophenyl group, the 7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl group, and the 4-(4-methyl-1,3-thiazol-5-yl)phenyl group. These steps typically involve nucleophilic substitution reactions, where the appropriate nucleophiles are introduced to the core structure.
Final modifications: The final steps involve the introduction of the remaining functional groups, such as the hydroxyl groups and the dimethylbutanoyl group. These steps may involve oxidation or reduction reactions, depending on the specific functional groups being introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could involve the use of more efficient catalysts, the development of more selective reagents, or the optimization of reaction conditions to improve the overall efficiency of the synthesis.
化学反应分析
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the compound can be reduced to form alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Electrophiles: Such as halogens or nitro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would result in the formation of ketones or aldehydes, while reduction of the carbonyl groups would result in the formation of alcohols.
科学研究应用
Chemistry: The compound’s diverse functional groups make it a useful model compound for studying various chemical reactions and mechanisms.
Biology: The compound’s potential biological activity makes it a useful tool for studying various biological processes, such as enzyme activity or receptor binding.
Medicine: The compound’s potential therapeutic activity makes it a candidate for drug development, particularly for diseases where modulation of the compound’s target pathways could be beneficial.
Industry: The compound’s diverse reactivity makes it a useful intermediate for the synthesis of other complex organic molecules.
作用机制
The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to interact with a variety of targets, potentially modulating their activity. For example, the compound’s amide groups could form hydrogen bonds with enzyme active sites, while its aromatic rings could engage in π-π interactions with receptor binding sites.
相似化合物的比较
Similar Compounds
Similar compounds include:
(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide analogs: These compounds share the same core structure but differ in the specific functional groups attached to the core.
Other pyrrolidine-2-carboxamide derivatives: These compounds share the same core pyrrolidine-2-carboxamide structure but differ in the specific side chains attached to the core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties. For example, the presence of both hydroxyl and amide groups allows the compound to engage in a variety of hydrogen bonding interactions, while the presence of aromatic rings allows the compound to engage in π-π interactions. These unique properties make the compound a valuable tool for studying various chemical and biological processes.
属性
分子式 |
C55H76ClN9O6S |
|---|---|
分子量 |
1026.8 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[11-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H76ClN9O6S/c1-35-29-45(67)48-47(35)51(59-33-58-48)63-25-27-64(28-26-63)53(70)43(39-20-22-41(56)23-21-39)31-57-24-14-12-10-8-7-9-11-13-15-46(68)62-50(55(4,5)6)54(71)65-32-42(66)30-44(65)52(69)61-36(2)38-16-18-40(19-17-38)49-37(3)60-34-72-49/h16-23,33-36,42-45,50,57,66-67H,7-15,24-32H2,1-6H3,(H,61,69)(H,62,68)/t35-,36+,42-,43-,44+,45-,50-/m1/s1 |
InChI 键 |
GMYCIJOMBQWJAG-CCLXREQOSA-N |
手性 SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNCCCCCCCCCCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)O |
规范 SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNCCCCCCCCCCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)

![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)





![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)
![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)



![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12371427.png)
